molecular formula C22H27ClN4O4 B12515842 6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride

6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride

Cat. No.: B12515842
M. Wt: 446.9 g/mol
InChI Key: CIHMGZUUYMRKGJ-UHFFFAOYSA-N
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Description

6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride is a complex organic compound that features both a fluorenylmethoxycarbonyl (Fmoc) protecting group and a guanidine moiety. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride typically involves multiple steps:

    Protection of the Amino Group: The amino group of lysine is protected using the Fmoc group. This is achieved by reacting lysine with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Formation of the Guanidine Moiety: The protected lysine is then reacted with a guanidine derivative, such as N,N’-di-Boc-1H-pyrazole-1-carboxamidine, to introduce the guanidine group.

    Deprotection and Hydrochloride Formation: The final step involves deprotecting the Boc groups and converting the compound to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Processing: Large reactors are used to carry out the reactions in batches.

    Purification: The product is purified using techniques such as crystallization or chromatography.

    Quality Control: The final product is subjected to rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride undergoes several types of chemical reactions:

    Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

    Addition Reactions: The guanidine moiety can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Fmoc Removal: Piperidine in DMF is commonly used to remove the Fmoc group.

    Guanidine Addition: Guanidine derivatives are used to introduce the guanidine group under mild conditions.

Major Products

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Guanidine Derivatives: Addition reactions with electrophiles yield various guanidine derivatives.

Scientific Research Applications

6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride has several applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides.

    Bioconjugation: Employed in the conjugation of biomolecules due to its reactive amino and guanidine groups.

    Medicinal Chemistry: Investigated for its potential therapeutic applications, particularly in the design of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride involves:

    Protection of Amino Groups: The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions.

    Guanidine Reactivity: The guanidine moiety can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lysine: Similar in structure but lacks the guanidine moiety.

    Boc-Lysine: Uses a different protecting group (Boc) instead of Fmoc.

    Guanidinoacetic Acid: Contains a guanidine group but lacks the Fmoc protection.

Uniqueness

6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride is unique due to the combination of the Fmoc protecting group and the guanidine moiety, making it highly versatile in peptide synthesis and bioconjugation applications.

Properties

Molecular Formula

C22H27ClN4O4

Molecular Weight

446.9 g/mol

IUPAC Name

6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride

InChI

InChI=1S/C22H26N4O4.ClH/c23-21(24)25-12-6-5-11-19(20(27)28)26-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13H2,(H,26,29)(H,27,28)(H4,23,24,25);1H

InChI Key

CIHMGZUUYMRKGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=C(N)N)C(=O)O.Cl

Origin of Product

United States

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